1-(3-Cyclopentylpropyl)piperidine
Description
1-(3-Cyclopentylpropyl)piperidine is a piperidine derivative characterized by a cyclopentylpropyl substituent attached to the nitrogen atom of the piperidine ring. Piperidine derivatives are often explored for their pharmacological properties, including enzyme inhibition (e.g., Topoisomerase I (Top1) ) and receptor binding (e.g., sigma (σ) receptors ). The cyclopentylpropyl group introduces steric bulk and hydrophobicity, which may influence bioavailability and target engagement.
Properties
CAS No. |
100539-07-9 |
|---|---|
Molecular Formula |
C13H25N |
Molecular Weight |
195.34 g/mol |
IUPAC Name |
1-(3-cyclopentylpropyl)piperidine |
InChI |
InChI=1S/C13H25N/c1-4-10-14(11-5-1)12-6-9-13-7-2-3-8-13/h13H,1-12H2 |
InChI Key |
MWKGPKUQBKGGGI-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)CCCC2CCCC2 |
Canonical SMILES |
C1CCN(CC1)CCCC2CCCC2 |
Synonyms |
Piperidine, 1-(3-cyclopentylpropyl)- (6CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Piperidine Derivatives
Pharmacological and Binding Profile Comparisons
Topoisomerase I Inhibition
- 1-(3-Chloropropyl)piperidine (Compound 22) exhibits +++ Top1 inhibition, outperforming pyrrolidine analogs (Compound 23, ++ activity) due to piperidine’s electron-donating effects .
- 1-(3-Cyclopentylpropyl)piperidine ’s cyclopentyl group may enhance hydrophobic interactions with Top1’s DNA-binding domain, though direct evidence is lacking.
Receptor Binding and Selectivity
- 1-(3-Phenylbutyl)piperidine derivatives show σ1 receptor affinity. Substituent size/orientation (e.g., hydrophobic groups) determines binding to helices α4/α5 .
- 1-(1-Phenylcyclohexyl)piperidine (PHP) acts as an NMDA antagonist, mimicking ketamine’s dissociative effects via non-competitive NMDA receptor blockade .
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